(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol
Description
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-6-yl)methanol |
InChI |
InChI=1S/C7H13NO/c1-8-5-3-2-4-7(8)6-9/h2,4,7,9H,3,5-6H2,1H3 |
InChI Key |
LACGQJFPYBIEAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=CC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol typically involves the reduction of the corresponding pyridine derivative. One common method involves the reduction of 2-methylpyridine using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrahydropyridine derivatives.
Scientific Research Applications
(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)
- Structure : Aromatic phenyl group at the 4-position vs. hydroxymethyl at the 2-position in the target compound.
- Key Difference: MPTP is a potent neurotoxin causing parkinsonism due to its conversion to MPP⁺, which selectively destroys dopaminergic neurons .
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol
- Structure: Ethanol substituent on a tetrahydroimidazopyridine ring vs. methanol on tetrahydropyridine.
Pyridine Derivatives with Hydroxymethyl Groups
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol
- Structure : Fully aromatic pyridine with chloro and methoxy substituents.
- The hydroxymethyl group’s position (2-position) aligns with the target compound, but the saturated ring in the latter may confer conformational flexibility .
2-(Pyridin-2-yl)ethanol
- Structure: Ethanol chain attached to pyridine’s 2-position.
Bicyclic and Tricyclic Methanol Derivatives
3-Cyclopropylbicyclo[4.1.0]heptan-7-yl)methanol
- Structure: Bicyclic system with cyclopropane and methanol groups.
- Functional Impact : The rigid bicyclic framework may restrict rotational freedom, contrasting with the flexible tetrahydropyridine ring. Such structural differences could influence binding affinity in enzyme inhibition studies, as seen in cholinesterase inhibitors from Polygonum hydropiper essential oils .
Substituent-Driven Comparisons
Methyl 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylate Hydrobromide
- Structure : Carboxylate ester at the 3-position vs. hydroxymethyl at the 2-position.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Neurotoxicity Avoidance : Unlike MPTP, the hydroxymethyl substituent in the target compound may mitigate neurotoxic risks by reducing conversion to toxic metabolites .
- Synthetic Flexibility: The use of NaBH₄ in methanol (as in ) offers a scalable route for analogs, contrasting with iodine-mediated syntheses in tetrahydro-pyrimidinylthio compounds .
Biological Activity
(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol is a compound belonging to the class of tetrahydropyridines, characterized by its unique structure which includes a hydroxymethyl group. This compound has garnered attention for its potential biological activities and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | (1-methyl-3,6-dihydro-2H-pyridin-6-yl)methanol |
| InChI Key | LACGQJFPYBIEAX-UHFFFAOYSA-N |
| CAS Number | 258504-19-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may act as a ligand for neurotransmitter receptors, influencing neuronal signaling pathways. Such interactions suggest potential applications in the treatment of neurological disorders.
Neuroprotective Effects
Studies have indicated that this compound may exhibit neuroprotective properties. For instance, it has been shown to mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Enzyme Interaction
Research has demonstrated that this compound can interact with specific enzymes involved in neurotransmitter metabolism. For example, it may inhibit monoamine oxidase (MAO) activity, which could lead to increased levels of neurotransmitters like serotonin and dopamine in the brain.
Study 1: Neuroprotective Activity
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of various tetrahydropyridine derivatives, including this compound. The results indicated that this compound exhibited significant protective effects against oxidative stress-induced cell death in neuronal cultures. The mechanism was linked to the modulation of antioxidant enzyme activity .
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was found to inhibit MAO activity effectively. The IC50 value for this inhibition was reported at approximately 50 μM. This suggests potential therapeutic implications for mood disorders and other conditions associated with impaired neurotransmitter levels .
Comparative Analysis with Related Compounds
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Neuroprotection; MAO inhibition | ~50 |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Neurotoxin used in Parkinson's models | Varies |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of precursor amines or alcohols under acidic or catalytic conditions. For example, analogous pyridine-methanol derivatives are synthesized via nucleophilic substitution or reductive amination. Ethanol or dichloromethane is often used as a solvent, with purification via recrystallization or column chromatography .
- Key Considerations :
- Catalysts : Use of Pd/C or Raney nickel for hydrogenation steps.
- Temperature : Reactions often proceed at 60–80°C for 12–24 hours.
- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of methylating agents) to minimize byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodology :
- NMR : The methyl group on the tetrahydropyridine ring appears as a singlet (~δ 2.3 ppm in H NMR). The methanol hydroxyl proton may show broad peaks at δ 1.5–2.5 ppm, depending on solvent .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight. Fragmentation patterns help identify the tetrahydropyridine backbone.
- IR : O-H stretching (~3200–3600 cm) and C-N vibrations (~1250 cm) are diagnostic .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodology :
- Oxidation Risk : Store under inert gas (N/Ar) at –20°C to prevent oxidation of the tetrahydropyridine ring.
- Hydrolysis : Avoid aqueous solvents at neutral/basic pH; use anhydrous conditions for long-term stability .
Q. How does solvent polarity affect the reactivity of this compound in nucleophilic substitutions?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the methanol oxygen, facilitating reactions with electrophiles (e.g., acyl chlorides). Non-polar solvents (e.g., toluene) are preferred for Friedel-Crafts-type reactions .
Advanced Research Questions
Q. What mechanistic insights explain contradictory catalytic efficiencies in the synthesis of this compound derivatives?
- Methodology :
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps (e.g., ring closure vs. methylation).
- DFT Calculations : Model transition states to compare energy barriers of competing pathways (e.g., Pd-catalyzed vs. acid-mediated cyclization) .
Q. How can computational modeling (DFT, MD) predict the regioselectivity of this compound in electrophilic reactions?
- Methodology :
- Electrostatic Potential Maps : Identify electron-rich regions (e.g., N-methyl group) prone to electrophilic attack.
- Solvent Effects : Simulate solvent interactions to predict shifts in regioselectivity (e.g., acetonitrile vs. THF) .
Q. What in vitro bioactivity assays are suitable for evaluating this compound as a pharmacophore?
- Methodology :
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Cell Viability : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (IC) validate potency .
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
